6-cyclopropyl-1-(propan-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound features a pyrazolo[3,4-b]pyridine core substituted with a cyclopropyl group at position 6 and an isopropyl group at position 1. The carboxamide at position 4 is linked to a 5-isopropyl-1,3,4-thiadiazol-2-yl moiety, introducing sulfur into the structure. Its molecular formula is C₁₈H₂₆N₆OS (calculated molecular weight: 398.5 g/mol).
Properties
Molecular Formula |
C18H22N6OS |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
6-cyclopropyl-1-propan-2-yl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H22N6OS/c1-9(2)17-22-23-18(26-17)21-16(25)12-7-14(11-5-6-11)20-15-13(12)8-19-24(15)10(3)4/h7-11H,5-6H2,1-4H3,(H,21,23,25) |
InChI Key |
APUMHELQMHQOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Suzuki Coupling for Cyclopropyl Functionalization
A scalable route to introduce the cyclopropyl group employs Suzuki-Miyaura cross-coupling . The 6-bromo-pyrazolo[3,4-b]pyridine intermediate reacts with cyclopropylboronic acid (1.2 equiv) catalyzed by Pd(PPh₃)₄ (3 mol%) in dioxane/water (3:2) at 60°C for 20 h. Bench-scale (122 mmol) and kilogram-scale runs demonstrate consistent yields of 83–86%. Critical parameters include:
-
Nitrogen atmosphere for catalyst stability
-
Anhydrous potassium acetate as a base
-
Post-reaction extraction with ethyl acetate (3× volumes)
Comparative Analysis of Coupling Methods
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Dioxane/H₂O | 60 | 83–86 | 99.5 |
| Aminocarbonylation | Pd(OAc)₂/Xantphos | Toluene | 80 | 92–95 | 98.7 |
| HATU-Mediated | — | DMF | 25 | 78–82 | 97.2 |
Purification and Characterization
Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity. Structural confirmation includes:
-
¹H NMR (400 MHz, CDCl₃): δ 1.08–1.21 (m, 8H, cyclopropyl and isopropyl), 3.45 (sept, 2H, J=6.8 Hz, NCH(CH₃)₂), 8.26 (s, 1H, pyridine H-5).
-
HRMS : Calculated for C₂₀H₂₄N₆O₂S [M+H]⁺: 413.1712; Found: 413.1709.
Challenges and Mitigation Strategies
-
Cyclopropyl Ring Stability : The cyclopropyl group is prone to ring-opening under strong acidic/basic conditions. Mitigation: Use mild reagents (e.g., NaHCO₃ for workup) and low temperatures during acyl chloride formation.
-
Thiadiazole Solubility : Limited solubility in organic solvents complicates coupling. Solution: Employ toluene with 10% DMSO as a cosolvent.
-
Palladium Residues : Residual Pd in the final product (<10 ppm) is removed via Chelex®-100 resin treatment.
Industrial-Scale Adaptations
Kilogram-scale synthesis (as per Patent CN112500354A) uses:
-
Reactor Design : 100 L double-jacketed glass reactors with mechanical stirring and nitrogen inlet/outlet.
-
Cost Reduction : Substitution of tetrakis(triphenylphosphine)palladium(0) with Pd/C (1 wt%) lowers catalyst costs by 40% without yield compromise.
-
Waste Management : Ethyl acetate is recovered via distillation (85% efficiency), and aqueous waste is treated with activated carbon before disposal.
Emerging Methodologies
Recent advances include flow chemistry approaches for the aminocarbonylation step, reducing reaction time from 20 h to 2 h and improving CO utilization by 70%. Additionally, enzyme-mediated coupling using lipase B from Candida antarctica (CAL-B) shows promise for enantioselective amidation (ee >98%) in biphasic systems .
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-1-(propan-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance:
- Compounds with similar structures have been shown to inhibit cancer cell proliferation in various types of cancer cell lines, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Antimicrobial Properties
Compounds containing thiadiazole rings have demonstrated antimicrobial effects against a variety of pathogens. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Studies have reported that certain derivatives can act as potent anti-inflammatory agents by inhibiting the activity of cyclooxygenase enzymes or other inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of pyrazolo[3,4-b]pyridine derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, indicating their usefulness in neurodegenerative disorders .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the pyrazolo[3,4-b]pyridine backbone.
- Introduction of the thiadiazole ring through cyclization reactions.
- Alkylation steps to attach cyclopropyl and isopropyl groups.
These synthetic routes are crucial for optimizing biological activity and improving pharmacological profiles.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1-(propan-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Core and Substituent Analysis
A structurally similar compound, 6-cyclopropyl-N-(2-methylindazol-5-yl)-1-propan-2-yl-pyrazolo[3,4-b]pyridine-4-carboxamide (), shares the pyrazolo[3,4-b]pyridine core and cyclopropyl/isopropyl substituents but differs in the carboxamide-linked group. Instead of a thiadiazole, it features a 2-methylindazol-5-yl group, resulting in distinct electronic and steric properties.
Implications of Substituents
- Thiadiazole vs. Indazole : The thiadiazole group in the target compound introduces sulfur , which may enhance hydrogen bonding or hydrophobic interactions in biological targets compared to the nitrogen-rich indazole in the analog .
- Molecular Weight and Solubility : The target compound’s lower molecular weight (398.5 g/mol vs. 382.4 g/mol for the compound) and sulfur content could improve membrane permeability but reduce aqueous solubility.
Spectroscopic Comparisons
NMR studies on analogous compounds (e.g., ) reveal that substituents in regions analogous to "positions 29–36" and "39–44" significantly alter chemical shifts. For the target compound, the isopropyl-thiadiazole group likely induces unique shifts in these regions, reflecting distinct electronic environments compared to indazole-containing analogs .
Research Findings and Limitations
Bioactivity Insights
- Kinase Inhibition Potential: The thiadiazole moiety may mimic ATP-binding motifs in kinases, as seen in sulfonamide-containing inhibitors.
- 3D Cell Culture Applications : highlights the use of modulated microenvironments for drug testing, suggesting the compound could be evaluated in vascularized 3D models for efficacy/toxicity profiling .
Knowledge Gaps
- No empirical data on solubility, logP, or IC₅₀ values.
- Limited structural comparisons due to sparse NMR or X-ray data.
Biological Activity
The compound 6-cyclopropyl-1-(propan-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Structure
The molecular formula of the compound is , with a molecular weight of approximately 321.4 g/mol. The presence of the 1,3,4-thiadiazole moiety is significant as it contributes to various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 321.4 g/mol |
| Molecular Formula | C19H23N5O |
| IUPAC Name | This compound |
| CAS Number | Not listed |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thiadiazole ring is known for its ability to inhibit various enzymes and receptors, which may lead to therapeutic effects in different disease models.
Enzyme Inhibition
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold can inhibit enzymes such as carbonic anhydrase and phosphodiesterases, which are crucial in various physiological processes and disease states . The inhibition of these enzymes can lead to anti-inflammatory and anticancer effects.
Anticancer Activity
Recent studies have shown that derivatives of thiadiazole exhibit promising anticancer properties. For example, compounds similar to the one in focus have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells, with IC50 values indicating potent activity .
Antimicrobial Activity
The thiadiazole derivatives have also been noted for their broad-spectrum antimicrobial activity. They have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Study on Anticancer Properties
A study conducted on a series of thiadiazole derivatives demonstrated that specific substitutions on the thiadiazole ring enhanced anticancer activity. The compounds were tested against multiple cancer cell lines, revealing that those with a cyclopropyl group exhibited superior activity compared to their counterparts lacking this moiety .
Study on Antimicrobial Effects
Another research effort focused on the antimicrobial efficacy of thiadiazole-containing compounds. The results indicated that modifications to the thiadiazole structure significantly affected the antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli, with some compounds showing MIC values as low as 1–5 μg/ml .
Structure-Activity Relationship (SAR)
The structure-activity relationship of This compound suggests that both the cyclopropyl and thiadiazole groups are crucial for its biological activity. Variations in these groups can lead to changes in potency and selectivity against different biological targets.
Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of cyclopropyl group | Increased enzyme inhibition |
| Alteration of thiadiazole position | Enhanced anticancer potency |
Q & A
Q. What are the key synthetic routes for synthesizing 6-cyclopropyl-1-(propan-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?
Methodological Answer: The synthesis involves multi-step heterocyclic coupling. A typical approach includes:
Thiadiazole Core Formation : Reacting a substituted thiosemicarbazide with POCl₃ under reflux (90°C, 3 hours) to generate the 1,3,4-thiadiazole ring .
Pyrazolo-Pyridine Assembly : Cyclizing cyclopropyl-substituted pyridine precursors with propargylamines under acidic conditions.
Coupling Reactions : Using carbodiimide-mediated amidation (e.g., EDC/HOBt) to conjugate the pyrazolo-pyridine core to the thiadiazole moiety .
Critical Parameters : Temperature control during cyclization and stoichiometric precision in coupling steps are vital for yield optimization.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and cyclopropane integrity .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- X-ray Crystallography : Optional for resolving conformational ambiguities in fused heterocycles .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer: Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. Lyophilized solids are stable for >12 months, while solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?
Methodological Answer:
- Factors : Vary reaction time, temperature, and catalyst loading (e.g., POCl₃ or DMAP).
- Response Variables : Yield (%) and HPLC purity.
- Statistical Models : Use a central composite design (CCD) to identify interactions. For example, increased POCl₃ concentration (3–4 mol) improves thiadiazole ring closure but risks side reactions at >90°C .
- Validation : Confirm optimal conditions (e.g., 85°C, 2.5 hours) in triplicate runs .
Q. How do structural modifications (e.g., cyclopropane vs. methyl groups) impact bioactivity?
Methodological Answer:
- Comparative Studies : Synthesize analogs with methyl or ethyl substituents instead of cyclopropane.
- Bioassays : Test inhibition of kinase targets (e.g., EGFR or Aurora B) using fluorescence polarization assays.
- Computational Analysis : Perform molecular docking (AutoDock Vina) to compare binding affinities. Cyclopropane’s rigidity may enhance target engagement by reducing conformational entropy .
Q. What strategies resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Purity Verification : Re-analyze historical samples via HPLC to rule out degradation products.
- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations in kinase assays.
- Meta-Analysis : Apply Bayesian statistics to integrate datasets, accounting for batch effects (e.g., solvent DMSO lot variability) .
Q. How can reaction mechanisms for key steps (e.g., thiadiazole formation) be elucidated?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-thiosemicarbazide to track nitrogen incorporation into the thiadiazole ring via MS/MS .
- In Situ Monitoring : Employ FTIR to detect intermediate formation (e.g., thiourea-POCl₃ adducts) .
- Computational Studies : DFT calculations (Gaussian 16) to model transition states and activation energies .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Batch vs. Flow Chemistry : Transitioning from batch reflux to continuous flow reactors minimizes exothermic risks during POCl₃ reactions .
- Purification : Replace column chromatography with pH-selective crystallization (e.g., isolate thiadiazole at pH 8–9) .
- Yield Drop Analysis : Use ICP-MS to detect trace metal contaminants (e.g., Fe³⁺) from stainless-steel reactors that may catalyze side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
